5-Chloro-3-ethyl-2-methoxybenzyl alcohol

Catalog No.
S14497890
CAS No.
56911-75-2
M.F
C10H13ClO2
M. Wt
200.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-ethyl-2-methoxybenzyl alcohol

CAS Number

56911-75-2

Product Name

5-Chloro-3-ethyl-2-methoxybenzyl alcohol

IUPAC Name

(5-chloro-3-ethyl-2-methoxyphenyl)methanol

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

InChI

InChI=1S/C10H13ClO2/c1-3-7-4-9(11)5-8(6-12)10(7)13-2/h4-5,12H,3,6H2,1-2H3

InChI Key

CURKESUTRPIYLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Cl)CO)OC

5-Chloro-3-ethyl-2-methoxybenzyl alcohol is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, an ethyl group, a methoxy group, and a hydroxyl group. Its molecular formula is C11H15ClO2, and it has a molecular weight of approximately 216.69 g/mol. The presence of the methoxy group (-OCH₃) and the hydroxyl group (-OH) contributes to its potential reactivity and biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

, including:

  • Esterification: Reacting with carboxylic acids to form esters in the presence of acid catalysts.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, leading to the formation of various derivatives.

These reactions enhance its utility in synthetic organic chemistry.

The synthesis of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol can be achieved through various methods:

  • Starting from 5-Chloro-2-methoxybenzaldehyde: This compound can undergo reduction using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.
  • Alkylation Reactions: The methoxy group can be introduced via methylation of 5-chlorosalicylic acid followed by further alkylation to introduce the ethyl group.
  • Direct Hydroxylation: Chlorinated aromatic compounds can be subjected to hydroxylation reactions under specific conditions to introduce the hydroxyl group directly onto the benzene ring.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

5-Chloro-3-ethyl-2-methoxybenzyl alcohol has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing more complex medicinal compounds.
  • Agricultural Chemicals: Potentially used in developing agrochemicals due to its biological activity.
  • Chemical Intermediates: In organic synthesis for producing various derivatives and functionalized compounds.

Interaction studies involving 5-Chloro-3-ethyl-2-methoxybenzyl alcohol focus on its reactivity with biological targets and other chemical species. These studies may include:

  • Binding Affinity Studies: Evaluating how well this compound interacts with specific receptors or enzymes.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems can provide insights into its safety and efficacy as a therapeutic agent.

Such studies are crucial for assessing the pharmacological potential of this compound.

Several compounds share structural similarities with 5-Chloro-3-ethyl-2-methoxybenzyl alcohol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-methoxybenzoic acidChlorine and methoxy substituentsAcidic functional group enhances reactivity
3-Ethylbenzyl alcoholEthyl substitution on benzeneLacks halogen; different biological activity
4-Chloro-3-methylbenzyl alcoholMethyl and chlorine substitutionsDifferent position of substituents affects properties
5-Bromo-3-methylbenzyl alcoholBromine instead of chlorinePotentially different reactivity patterns

These comparisons highlight the unique combination of substituents present in 5-Chloro-3-ethyl-2-methoxybenzyl alcohol, which may influence its reactivity and biological activity differently from its analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

200.0604073 g/mol

Monoisotopic Mass

200.0604073 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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